molecular formula C20H35NO2 B164275 Alpha-Linolenoyl ethanolamide CAS No. 57086-93-8

Alpha-Linolenoyl ethanolamide

Cat. No. B164275
CAS RN: 57086-93-8
M. Wt: 321.5 g/mol
InChI Key: HBJXRRXWHSHZPU-PDBXOOCHSA-N
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Description

Alpha-Linolenoyl ethanolamide is a fatty amide . It is an endocannabinoid containing alpha-linolenic acid in place of the arachidonate moiety of AEA . It has been detected in porcine brain, but its specific role and relative importance as a cannabinergic neurotransmitter have not been elucidated .


Synthesis Analysis

An effective method for the synthesis of linoleoyl ethanolamide has been reported . Enzymatic and chemical syntheses of linoleoyl ethanolamide were first compared and then reaction conditions were optimized . The amidation reaction between methyl linoleate and ethanolamine with sodium methoxide as catalyst for the synthesis of linoleoyl ethanolamide is more effective and faster .


Molecular Structure Analysis

The molecular formula of Alpha-Linolenoyl ethanolamide is C20H35NO2 . Its average mass is 321.497 Da and its Monoisotopic mass is 321.266785 Da .


Physical And Chemical Properties Analysis

Alpha-Linolenoyl ethanolamide has a density of 0.9±0.1 g/cm3, a boiling point of 499.3±45.0 °C at 760 mmHg, and a flash point of 255.8±28.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 15 freely rotating bonds .

Scientific Research Applications

Endocannabinoid System

Alpha-Linolenoyl ethanolamide is an endocannabinoid . Endocannabinoids are substances produced from within the body that activate cannabinoid receptors. They have been detected in porcine brain . However, their specific role and relative importance as a cannabinergic neurotransmitter have not been elucidated .

Lipid Biochemistry

Alpha-Linolenoyl ethanolamide is a lipid, specifically a fatty amide . It plays a role in lipid biochemistry, which is the study of the structure, function, and biological pathways of lipids in living organisms .

Neuroscience

Given its presence in the brain and its role as an endocannabinoid, Alpha-Linolenoyl ethanolamide is likely to have applications in neuroscience . The specifics of these applications are still under investigation .

Cannabinoid Research

As an endocannabinoid, Alpha-Linolenoyl ethanolamide is relevant to cannabinoid research . This field of study focuses on the various compounds related to Cannabis and their effects on the body .

N-acylethanolamines

Alpha-Linolenoyl ethanolamide is a N-acylethanolamine . N-acylethanolamines (NAEs) constitute a class of lipid compounds naturally present in both animal and plant membranes as constituents of the membrane-bound phospholipid, N-acylphosphatidylethanolamine (NAPE) .

Pharmaceutical Development

Given its role as an endocannabinoid and its presence in the brain, Alpha-Linolenoyl ethanolamide could potentially have applications in pharmaceutical development . However, more research is needed to fully understand its effects and potential uses .

properties

IUPAC Name

(9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJXRRXWHSHZPU-PDBXOOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694017
Record name alpha-Linolenoyl Ethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alpha-Linolenoyl ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Alpha-Linolenoyl ethanolamide

CAS RN

57086-93-8
Record name alpha-Linolenoyl Ethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dietary fat composition influence plasma ALEA levels?

A1: Research suggests that diets enriched with alpha-linolenic acid (ALA) can significantly increase plasma ALEA levels. In a study [], participants consuming a diet containing flaxseed oil, a rich source of ALA, showed significantly increased plasma ALEA concentrations compared to those on a Western diet. This suggests that ALEA biosynthesis may be influenced by the availability of its precursor, ALA.

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